Cas no 1804001-92-0 (Methyl 2-methoxy-4-methyl-3-(trifluoromethoxy)pyridine-5-acetate)

Methyl 2-methoxy-4-methyl-3-(trifluoromethoxy)pyridine-5-acetate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 2-methoxy-4-methyl-3-(trifluoromethoxy)pyridine-5-acetate
-
- Inchi: 1S/C11H12F3NO4/c1-6-7(4-8(16)17-2)5-15-10(18-3)9(6)19-11(12,13)14/h5H,4H2,1-3H3
- InChI Key: GHPABRBBPVGIOV-UHFFFAOYSA-N
- SMILES: FC(OC1=C(N=CC(CC(=O)OC)=C1C)OC)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 311
- Topological Polar Surface Area: 57.6
- XLogP3: 2.5
Methyl 2-methoxy-4-methyl-3-(trifluoromethoxy)pyridine-5-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029085966-1g |
Methyl 2-methoxy-4-methyl-3-(trifluoromethoxy)pyridine-5-acetate |
1804001-92-0 | 97% | 1g |
$1,445.30 | 2022-04-02 |
Methyl 2-methoxy-4-methyl-3-(trifluoromethoxy)pyridine-5-acetate Related Literature
-
Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
-
Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758
-
Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
Additional information on Methyl 2-methoxy-4-methyl-3-(trifluoromethoxy)pyridine-5-acetate
Recent Advances in the Study of Methyl 2-methoxy-4-methyl-3-(trifluoromethoxy)pyridine-5-acetate (CAS: 1804001-92-0)
Methyl 2-methoxy-4-methyl-3-(trifluoromethoxy)pyridine-5-acetate (CAS: 1804001-92-0) is a pyridine derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have focused on its synthesis, pharmacological activities, and potential as a key intermediate in drug development. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its significance in current scientific investigations.
The compound's structural features, including the trifluoromethoxy and methoxy groups, contribute to its enhanced stability and bioavailability, making it a promising candidate for further exploration. Researchers have employed advanced synthetic techniques to optimize the production of Methyl 2-methoxy-4-methyl-3-(trifluoromethoxy)pyridine-5-acetate, with a focus on improving yield and purity. Recent publications have detailed novel synthetic routes that minimize by-products and reduce environmental impact, aligning with the growing emphasis on sustainable chemistry practices.
In pharmacological studies, Methyl 2-methoxy-4-methyl-3-(trifluoromethoxy)pyridine-5-acetate has demonstrated potential as an inhibitor of specific enzymatic pathways involved in inflammatory and neurodegenerative diseases. Preliminary in vitro and in vivo experiments have shown promising results, particularly in modulating key biomarkers associated with these conditions. However, further research is required to fully elucidate its mechanism of action and therapeutic efficacy.
Additionally, the compound has been investigated for its role as a building block in the synthesis of more complex pharmaceutical agents. Its versatility as an intermediate has been highlighted in recent patent applications, where it has been incorporated into novel drug candidates targeting a range of diseases, from oncology to infectious diseases. The ability to functionalize the pyridine ring at multiple positions offers a high degree of flexibility in drug design, enabling the development of tailored therapeutics with improved pharmacokinetic profiles.
Despite these advancements, challenges remain in the large-scale production and clinical translation of Methyl 2-methoxy-4-methyl-3-(trifluoromethoxy)pyridine-5-acetate. Issues such as cost-effectiveness, scalability, and regulatory compliance need to be addressed to facilitate its transition from the laboratory to the market. Collaborative efforts between academia and industry are essential to overcome these hurdles and unlock the full potential of this compound.
In conclusion, Methyl 2-methoxy-4-methyl-3-(trifluoromethoxy)pyridine-5-acetate (CAS: 1804001-92-0) represents a valuable molecule in the realm of chemical biology and pharmaceutical research. Its unique structural attributes, combined with its demonstrated pharmacological activities, position it as a compound of interest for future drug development. Continued research and innovation will be crucial in harnessing its potential to address unmet medical needs and advance the field of precision medicine.
1804001-92-0 (Methyl 2-methoxy-4-methyl-3-(trifluoromethoxy)pyridine-5-acetate) Related Products
- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)
- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)
- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)




